An In-depth Technical Guide to the Physical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential data including physicochemical parameters, spectral characteristics, and safety information. Furthermore, it details an established laboratory protocol for its synthesis via Fischer esterification, offering insights into the underlying chemical principles and practical considerations for its successful preparation and characterization.
Introduction
Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS No. 17827-61-1) is a disubstituted pyrazole derivative featuring a methyl group at the N1 position of the pyrazole ring and a methyl ester at the C3 position. The pyrazole scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of therapeutic agents. The specific substitution pattern of this molecule imparts unique electronic and steric properties, making it a valuable synthon for the elaboration of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and analytical sciences.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions. Methyl 1-methyl-1H-pyrazole-3-carboxylate is typically a powder or liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 1-methyl-1H-pyrazole-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Appearance | Powder or liquid | [1] |
| Boiling Point | 108-110 °C at 1 Torr | [1] |
| Density | 1.18 g/cm³ | [1] |
| Solubility | Soluble in water. Soluble in polar organic solvents such as methanol and dichloromethane. | [2] |
| LogP | 0.20670 | [1] |
The water solubility of this compound can be attributed to the presence of the ester functional group and the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding.[2] Its solubility in polar organic solvents is also a key attribute for its use in a variety of reaction media.
Spectral Data and Structural Elucidation
The structural identity and purity of methyl 1-methyl-1H-pyrazole-3-carboxylate are unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral characteristics are detailed below, based on the analysis of closely related pyrazole derivatives.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The methyl ester protons will also present as a singlet, usually around 3.7-3.9 ppm. The two aromatic protons on the pyrazole ring will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling constants being characteristic of the 1,3-disubstitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester will be observed in the downfield region, typically around 160-170 ppm. The carbons of the pyrazole ring will resonate in the aromatic region (approximately 110-150 ppm). The N-methyl and O-methyl carbons will appear as sharp signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 1-methyl-1H-pyrazole-3-carboxylate will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the ester. The C-N stretching vibrations of the pyrazole ring will likely appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the pyrazole ring will be observed around 2900-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 140. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
A reliable and straightforward method for the preparation of methyl 1-methyl-1H-pyrazole-3-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.[5][6][7][8]
Reaction Principle
The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed as a byproduct is removed.[6][8]
Experimental Workflow Diagram
Caption: Fischer Esterification Workflow
Detailed Step-by-Step Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude methyl 1-methyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Safety and Handling
While specific safety data for methyl 1-methyl-1H-pyrazole-3-carboxylate is limited, information from closely related compounds suggests that it should be handled with care. The parent carboxylic acid and the corresponding methyl ester of pyrazole-3-carboxylic acid are known to cause skin and eye irritation.[2][9]
GHS Hazard Information (Inferred)
-
Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has provided a detailed examination of the physical properties of methyl 1-methyl-1H-pyrazole-3-carboxylate. The compiled data on its physicochemical characteristics, spectral properties, and a reliable synthetic protocol serve as a valuable resource for researchers in the fields of drug discovery and materials science. Adherence to the outlined safety precautions is essential for the responsible handling and utilization of this versatile chemical building block.
References
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PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). 1-Methyl-1H-pyrazole-3-carboxylic acid CAS 25016-20-0. Retrieved from [Link]
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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